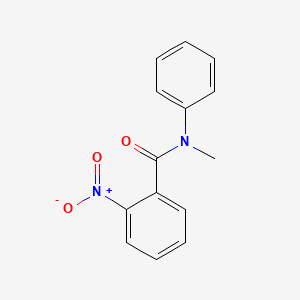

N-methyl-2-nitro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-2-nitro-N-phenylbenzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a benzamide structure. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-methyl-2-nitro-N-phenylbenzamide can be synthesized through a multi-step process involving the nitration of N-methyl-N-phenylbenzamide. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2).

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride with hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed:

Reduction: N-methyl-2-amino-N-phenylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-methyl-2-nitro-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

Mécanisme D'action

The mechanism of action of N-methyl-2-nitro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The phenyl group provides hydrophobic interactions that enhance binding affinity to specific sites on the target molecules .

Comparaison Avec Des Composés Similaires

- N-ethyl-2-nitro-N-phenylbenzamide

- N-methyl-3-nitro-N-phenylbenzamide

- N-butyl-2-methyl-3-nitro-N-phenylbenzamide

- 4-methyl-3-nitro-N-phenylbenzamide

Comparison: N-methyl-2-nitro-N-phenylbenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-ethyl-2-nitro-N-phenylbenzamide, the methyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .

Activité Biologique

N-methyl-2-nitro-N-phenylbenzamide (NMNPB) is a chemical compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of NMNPB, focusing on its mechanisms of action, synthesis, and its implications in drug development.

Chemical Structure and Properties

NMNPB is characterized by the presence of a nitro group (-NO2) and a methyl group attached to the nitrogen of the amide, alongside a phenyl ring. Its molecular formula is C₁₄H₁₂N₂O₃, and it has a molecular weight of 242.26 g/mol. The compound's structure influences its reactivity and biological interactions.

The biological activity of NMNPB is largely attributed to its ability to interact with various molecular targets, particularly enzymes. The nitro group can be reduced to form reactive intermediates that may covalently modify target proteins, altering their function. The phenyl group enhances hydrophobic interactions, which can increase binding affinity to specific sites on target molecules.

Enzyme Interactions

NMNPB has been studied for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance:

- Dipeptidyl Peptidase IV (DPP-IV) : NMNPB derivatives have shown promise as DPP-IV inhibitors, which are relevant in managing diabetes mellitus. A study indicated that certain derivatives exhibited significant inhibitory activity against DPP-IV, suggesting NMNPB could serve as a scaffold for developing more potent inhibitors .

- Antiviral Activity : Research has demonstrated that NMNPB derivatives possess antiviral properties against Enterovirus 71 (EV 71), with IC₅₀ values ranging from 5.7 to 18 μM in vitro. These findings position NMNPB as a potential lead compound for developing antiviral drugs .

Synthesis

The synthesis of NMNPB typically involves the reaction of N-methylbenzamide with nitrobenzoyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. Key reagents include palladium catalysts for reduction reactions and bases such as sodium methoxide for nucleophilic substitutions .

Antiviral Activity Study

A notable study evaluated the antiviral efficacy of NMNPB derivatives against multiple strains of EV 71. The results highlighted:

- Efficacy : Compounds derived from NMNPB showed significant antiviral activity with low cytotoxicity to host cells.

- Selectivity Index : Some derivatives exhibited selectivity indices comparable or superior to established antiviral agents like pirodavir, indicating their potential as safer therapeutic options .

| Compound | IC₅₀ (μM) | TC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| NMNPB Derivative 1 | 5.7 ± 0.8 | 620 ± 0.0 | >100 |

| NMNPB Derivative 2 | 12 ± 1.2 | 620 ± 0.0 | >51 |

| Pirodavir | 31 ± 2.2 | 25–52 | ~25 |

DPP-IV Inhibition Study

Another research effort focused on the DPP-IV inhibitory activity of NMNPB derivatives:

Propriétés

IUPAC Name |

N-methyl-2-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFRUWLCKHHIIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351843 |

Source

|

| Record name | N-methyl-2-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61899-13-6 |

Source

|

| Record name | N-methyl-2-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.